(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(methylthio)phenyl)methanone
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a methylthio phenyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,3-triazole ring and the azetidine ring are both heterocyclic structures, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the 1,2,3-triazole ring could potentially participate in a variety of reactions, including nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and polarity .Scientific Research Applications
Heterocyclic Compound Synthesis
- Studies have focused on the synthesis of heterocyclic compounds like tetrahydroquinazolinones through multistep reactions involving Michael addition, intramolecular substitution, and cyclopropyl to cyclobutyl ring enlargement, showcasing the complex synthetic routes employed in the creation of novel compounds with potential biological activity (Dalai et al., 2006).
Catalysis in Organic Synthesis
- Research on catalysis, particularly using copper complexes, has been conducted to facilitate efficient cycloaddition reactions, a method that could be relevant for constructing complex molecules like the one . These studies demonstrate the importance of catalysts in enhancing reaction rates and selectivities (Ozcubukcu et al., 2009).
Molecular Modifications and Biological Activity
- Modifications of molecular structures, particularly in the context of azetidinones and related scaffolds, have been explored for their potential biological activities. This includes studies on the reactivity of azetidinone derivatives and their transformations under various conditions, which can lead to new compounds with potential pharmacological properties (Corbett & Stoodley, 1974).
Mechanism of Action
Target of action
Compounds containing the 1,2,3-triazole moiety are known to have a wide range of biological activities . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Mode of action
The mode of action of such compounds often involves interactions with enzymes or receptors in the body. The triazole ring can form hydrogen bonds and other interactions with its target, which can lead to changes in the target’s activity .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. Triazole-containing compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the triazole ring is known for its high chemical stability, which could potentially enhance the compound’s stability in various environments .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-22-14-4-2-3-12(7-14)16(21)19-8-13(9-19)20-10-15(17-18-20)11-5-6-11/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULFEEKZMCAEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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